molecular formula C10H12BrN B1376693 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 1339402-29-7

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Katalognummer B1376693
CAS-Nummer: 1339402-29-7
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: UNVOLWWRSRUVQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the CAS Number: 1339402-29-7 . It has a molecular weight of 226.12 and its IUPAC name is 8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline . It appears as a yellow oily liquid .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This reaction was first described by Pictet and Spengler .


Molecular Structure Analysis

The linear formula of this compound is C10H12BrN . The Inchi Code is 1S/C10H12BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-4,7,12H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a yellow oily liquid . The molecular weight is 226.12 and the Inchi Code is 1S/C10H12BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-4,7,12H,5-6H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has been utilized in the synthesis of various complex compounds. For instance, it was used in the total syntheses of pronuciferine, O-methylorientalinone, and O-methylkreysiginone through photolysis reactions (Kametani et al., 1971). Additionally, its derivatives have been synthesized, including 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, which are achieved through various chemical conversion processes (Rey, Vergnani, & Dreiding, 1985).

Development of New Reaction Methods

Research has explored new methods of synthesizing pyrrolo[2,1-a]isoquinolines using reactions of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes, leading to the formation of stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides (Voskressensky et al., 2010). This demonstrates the compound's utility in developing innovative synthetic pathways.

Pharmaceutical Research

In the pharmaceutical domain, derivatives of this compound have been studied for their potential as AMPA receptor antagonists. For example, the synthesis of SPD 502, a competitive AMPA receptor antagonist, was achieved from a derivative of this compound (Geng Min, 2011).

Structural and Mechanistic Studies

The compound has also been a subject of structural and mechanistic studies in chemistry. For instance, its use in the synthesis of bromoisoquinolines and the study of crystal structures of related secondary amine-borane complexes illustrates its application in understanding complex chemical processes (Armengol, Helliwell, & Joule, 2000).

Miscellaneous Applications

In addition to these applications, the compound has been used in various other research contexts. For instance, it has been employed in the study of halogen-substituted tetrahydroisoquinolines for their analgesic and spasmolytic properties (Brossi et al., 1960), and in the oxidative rearrangement of certain isoquinoline derivatives (Lenz et al., 2004).

Safety and Hazards

The safety information for 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVOLWWRSRUVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339402-29-7
Record name 8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 3
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 4
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 5
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 6
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.